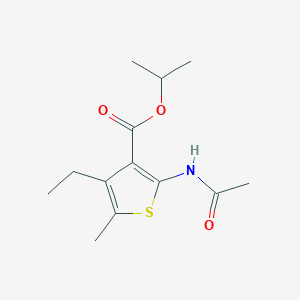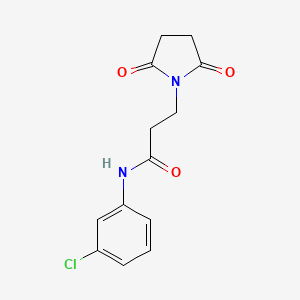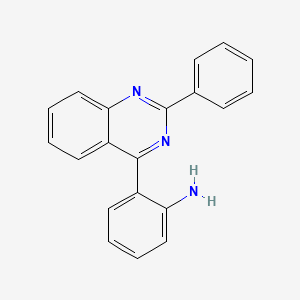
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). In
Wirkmechanismus
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea exerts its scavenging activity by reacting with RNS and ROS. The thiourea group in N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can undergo oxidation to form a disulfide bond, which can then react with RNS and ROS. This reaction results in the formation of a stable product that is no longer reactive and can be safely eliminated from the body.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can protect cells from oxidative stress-induced cell death. In vivo studies have shown that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can reduce infarct size in animal models of myocardial infarction and protect against neurodegeneration in animal models of Parkinson's disease. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in a wide range of concentrations. However, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has some limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can react with other thiols in cells and tissues, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable and effective thiourea derivatives that can scavenge RNS and ROS. Another area of interest is the investigation of the role of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in the regulation of redox signaling pathways. Additionally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in various diseases, including cardiovascular disease and neurodegenerative diseases, warrant further investigation.
Synthesemethoden
The synthesis of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,6-dimethylphenyl isothiocyanate and 3-methoxyaniline. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a scavenger of RNS and ROS. RNS and ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can effectively scavenge these species, thereby protecting cells and tissues from oxidative damage. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-7-12(2)15(11)18-16(20)17-13-8-5-9-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWVZOCTDSCUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)



![2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)




![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)

![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
